1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Description
CAS No.: 42837-44-5 Molecular Formula: C27H21Br3 (corrected from ) Structure: A central benzene core substituted with three para-bromomethylphenyl groups. Applications:
Properties
IUPAC Name |
1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHYLJZYDPPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494683 | |
| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42837-44-5 | |
| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris[4-(bromomethyl)phenyl]benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-tris(4-methylphenyl)benzene. The typical synthetic route includes:
Bromination: The starting material, 1,3,5-tris(4-methylphenyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms to the methyl groups, forming this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors and optimized reaction conditions to ensure efficient bromination.
Continuous Purification: Employing continuous purification techniques such as distillation and crystallization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized compounds.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Functionalized derivatives with new substituents replacing the bromomethyl groups.
Cross-Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of bromomethyl groups.
Scientific Research Applications
1,3,5-Tris[4-(bromomethyl)phenyl]benzene has a wide range of applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent and stabilizer in the synthesis of high-performance polymers, enhancing their thermal and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to form stable, conjugated structures.
Biological Research: Investigated for its potential antimalarial and antiparasitic activities, with derivatives showing promising results against Plasmodium falciparum.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4-(bromomethyl)phenyl]benzene and its derivatives involves:
Comparison with Similar Compounds
Structural Analogues with Varying Cores
Key Differences :
- Reactivity : Bromomethyl groups on benzene (1,3,5-Tris[4-(bromomethyl)phenyl]benzene) enable nucleophilic substitutions (e.g., amination ), while triazine cores (TrzDBTH, TIPT) enhance thermal stability and π-π stacking .
- Symmetry : The 1,3,5 substitution pattern allows C3 symmetry, critical for ordered crystal packing () and uniform dendrimer growth .
Brominated Benzene Derivatives
Key Findings :
Functional Analogues in Drug Development
Mechanistic Insight :
- Bromomethyl groups serve as handles for introducing pharmacophoric groups (e.g., aminomethyl) via nucleophilic substitution .
Key Challenges :
- Control of regioselectivity in bromination steps .
Biological Activity
1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic compound notable for its multifunctional properties and potential applications in various fields, including materials science and medicinal chemistry. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C21H21Br3
- Molecular Weight : 570.27 g/mol
- Melting Point : 193-194 °C
- Density : 1.565 g/cm³
The compound features three bromomethyl groups attached to a central benzene ring, providing multiple reactive sites for further chemical transformations.
Synthesis Methods
TBB can be synthesized through a multi-step bromination process involving the starting material 1,3,5-tris(4-methylphenyl)benzene. The synthesis typically includes:
- Bromination : Using bromine (Br₂) in the presence of a catalyst (e.g., iron or aluminum bromide).
- Purification : Achieved through recrystallization or column chromatography to obtain high-purity TBB.
Antimicrobial Activity
TBB has been investigated for its potential as an antibacterial agent. It is utilized in the synthesis of antibacterial materials, particularly in creating metal-organic frameworks (MOFs) that exhibit activity against various bacterial strains. For instance, TBB-based Cu or Zn-MOFs have shown significant efficacy against Staphylococcus epidermidis .
Antimalarial Activity
Recent studies have evaluated derivatives of TBB for their antimalarial properties against Plasmodium falciparum. One derivative demonstrated an IC₅₀ value of 0.07 μM against the CQ-sensitive strain 3D7 and a selectivity index (SI) of 83.67, indicating promising potential as an antimalarial drug . The structure-activity relationship (SAR) analysis revealed that modifications to the TBB structure could enhance its antiparasitic activity while minimizing cytotoxic effects on human cells.
Cytotoxicity and Selectivity
In vitro studies using human HepG2 cells assessed the cytotoxicity of TBB derivatives. The selectivity index was calculated as the ratio of cytotoxic to antiparasitic activities, with several derivatives showing favorable SI values that suggest their viability as therapeutic agents while maintaining low toxicity to human cells .
TBB's biological activity is primarily attributed to its ability to interact with various biomolecules:
- Nucleophilic Substitution Reactions : The bromomethyl groups can be replaced by nucleophiles such as amino or hydroxyl groups on proteins and enzymes.
- Cellular Effects : TBB influences cellular signaling pathways and gene expression by binding to DNA or transcription factors, potentially altering metabolic processes .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

